molecular formula C18H9Cl5N2O4S2 B5749966 (NE)-4-chloro-N-[(4Z)-2,3,5-trichloro-4-(4-chlorophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide

(NE)-4-chloro-N-[(4Z)-2,3,5-trichloro-4-(4-chlorophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide

Cat. No.: B5749966
M. Wt: 558.7 g/mol
InChI Key: MTQNCTBUZHLQDO-ZLNINVEZSA-N
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Description

(NE)-4-chloro-N-[(4Z)-2,3,5-trichloro-4-(4-chlorophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide is a complex organic compound characterized by multiple chlorine atoms and a sulfonyl group. This compound is notable for its unique structure, which includes a sulfonyliminocyclohexa-dienylidene moiety, making it a subject of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-4-chloro-N-[(4Z)-2,3,5-trichloro-4-(4-chlorophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the chlorination of a suitable precursor, followed by sulfonylation and subsequent cyclization to form the desired structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(NE)-4-chloro-N-[(4Z)-2,3,5-trichloro-4-(4-chlorophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, (NE)-4-chloro-N-[(4Z)-2,3,5-trichloro-4-(4-chlorophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide is used as a reagent in various synthetic pathways. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is studied for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonyl compounds have shown efficacy.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (NE)-4-chloro-N-[(4Z)-2,3,5-trichloro-4-(4-chlorophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects in certain diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multiple chlorine atoms and the sulfonyliminocyclohexa-dienylidene moiety. This structure imparts specific chemical properties, such as high reactivity and stability, which are not commonly found in similar compounds.

Properties

IUPAC Name

(NE)-4-chloro-N-[(4Z)-2,3,5-trichloro-4-(4-chlorophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl5N2O4S2/c19-10-1-5-12(6-2-10)30(26,27)24-15-9-14(21)18(17(23)16(15)22)25-31(28,29)13-7-3-11(20)4-8-13/h1-9H/b24-15+,25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQNCTBUZHLQDO-ZLNINVEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N=C2C=C(C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/N=C/2\C=C(/C(=N/S(=O)(=O)C3=CC=C(C=C3)Cl)/C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl5N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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